
UNC1079
Descripción general
Descripción
UNC1079 es un inhibidor selectivo del dominio L3MBTL3, que forma parte de la familia de represores transcripcionales que interactúan con la cromatina del tumor cerebral maligno (MBT) . Es un análogo de piperidina de UNC1021, pero con una potencia significativamente menor . Este compuesto se utiliza principalmente como control negativo en estudios celulares .
Aplicaciones Científicas De Investigación
Neuropharmacology
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) has garnered attention for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural characteristics suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia.
Key Findings:
- Dopamine Receptor Modulation : Preliminary studies indicate that UNC1079 may modulate dopamine receptor activity, which is crucial for addressing conditions associated with dopaminergic dysfunctions .
- Neuroprotective Effects : Research suggests potential neuroprotective effects against oxidative stress and excitotoxicity, common pathways involved in neurodegeneration.
Epigenetics
This compound has been identified as a selective inhibitor of the L3MBTL3 domain, part of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This role positions it as a significant player in the field of epigenetics.
Mechanism of Action:
- Targeting L3MBTL3 Domain : this compound influences the proteasomal degradation of methylated proteins, impacting gene expression and cellular processes associated with cancer progression.
Case Study 1: Neuroprotective Properties
In a study exploring the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress, results indicated a significant reduction in cell death compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Inhibition of L3MBTL3 Domain
Another study focused on the inhibition of the L3MBTL3 domain by this compound demonstrated its effectiveness in altering gene expression patterns associated with tumor growth. The findings suggest that this compound could be pivotal in developing targeted therapies for specific cancer types.
Mecanismo De Acción
UNC1079 ejerce sus efectos al unirse al dominio L3MBTL3, inhibiendo así su interacción con péptidos que contienen metil-lisina . Esta inhibición interrumpe la función de unión a la cromatina de L3MBTL3, afectando la represión transcripcional y otros procesos relacionados con la cromatina . La baja afinidad del compuesto por el dominio L3MBTL3 lo convierte en un control negativo útil en estudios que involucran inhibidores más potentes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de UNC1079 implica la reacción de 1,4-fenileno bis(1,4'-bipiperidin-1'-il-metanona) con reactivos apropiados bajo condiciones controladas . La ruta sintética detallada y las condiciones de reacción son propietarias y normalmente no se divulgan en bases de datos públicas .
Métodos de producción industrial: Los métodos de producción industrial para this compound no están ampliamente documentados.
Análisis De Reacciones Químicas
Tipos de reacciones: UNC1079 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura . No suele experimentar reacciones de oxidación o reducción en condiciones de laboratorio estándar .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen dimetilsulfóxido (DMSO) para la solubilización y varios disolventes orgánicos para la purificación . El compuesto es estable en condiciones de laboratorio estándar y no requiere manipulación especial .
Productos principales formados: Los productos principales formados a partir de reacciones que involucran this compound son típicamente derivados del compuesto original, modificados a través de reacciones de sustitución .
Comparación Con Compuestos Similares
UNC1079 es estructuralmente similar a UNC1021 pero es significativamente menos potente . Otros compuestos similares incluyen UNC1215, que es un inhibidor altamente potente del dominio L3MBTL3 . La principal singularidad de this compound radica en su uso como control negativo, proporcionando un punto de referencia para evaluar la eficacia de otros inhibidores .
Lista de compuestos similares:- UNC1021
- UNC1215
- FKBP12 PROTAC dTAG-7
- BRD4-IN-4
- Inobrodib
Actividad Biológica
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, underpinned by data from various research findings.
Chemical Structure and Properties
- IUPAC Name : 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
- Molecular Formula : C28H42N4O2
- Molecular Weight : 454.67 g/mol
The compound features a biphenyl structure connected by methanone linkages to bipiperidine moieties, which may contribute to its biological activity.
The biological activity of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibitory potency against AChE was reported to be μM .
- Cellular Signaling Modulation : It may modulate signaling pathways by interacting with cellular receptors or transcription factors, enhancing cellular responses to stress or damage .
Biological Activity
The compound exhibits a variety of biological activities, including:
- Antioxidant Activity : It has been demonstrated to enhance the expression of genes involved in detoxification and redox homeostasis through the activation of the Nrf2 pathway .
- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines, with a notable increase in cytotoxicity observed at higher concentrations. For example, compounds derived from similar structures showed a dose-dependent increase in cell death in DLBCL cell lines .
Case Studies
Several studies have highlighted the efficacy and safety profile of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone):
- Neuroprotective Effects : A study evaluated its neuroprotective effects in mouse models of neurodegeneration. The compound significantly reduced neuronal death and improved cognitive function compared to controls .
- Antitumor Activity : In a study assessing antitumor activity against various cancer cell lines (e.g., HBL-1 and Karpas-422), it was found that the compound exhibited promising results with values indicating effective inhibition of tumor growth .
- In Vitro Studies on Enzyme Inhibition : Research demonstrated that at concentrations as low as 10 μM, the compound could induce significant increases in NQO1 enzyme activity, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMUCTZMMLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.